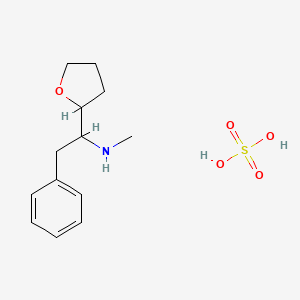

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid

描述

属性

IUPAC Name |

N-methyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.H2O4S/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;1-5(2,3)4/h2-4,6-7,12-14H,5,8-10H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZKBLRURQAQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine typically involves the reaction of oxolane derivatives with phenylethanamine under specific conditions. One common method includes the methylation of the amine group followed by the introduction of the oxolane ring. The reaction conditions often require a controlled temperature and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the compound’s purity and yield. The use of sulfuric acid in the production process helps in stabilizing the compound and enhancing its reactivity.

化学反应分析

Types of Reactions

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of simpler amines.

Substitution: The phenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenyl derivatives.

科学研究应用

Chemical Synthesis

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine; sulfuric acid serves as an important reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. The compound can participate in various chemical reactions, including:

- Nucleophilic substitutions: The amine group can react with electrophiles.

- Oxidation and reduction reactions: These processes can modify the compound's functional groups, leading to diverse derivatives.

Research has indicated that this compound exhibits potential biological activity. Studies are ongoing to explore its interactions with various biomolecules, including enzymes and receptors. Its mechanism of action involves binding to specific molecular targets, which may influence their activity. For instance:

- Enzyme Inhibition: Preliminary studies suggest that derivatives of this compound could inhibit specific enzymes, providing a pathway for therapeutic applications.

Pharmaceutical Development

The compound is being investigated for its potential use as a precursor in drug development. Its unique structure may allow it to be modified into more potent pharmaceutical agents targeting various diseases. Notably:

- Therapeutic Applications: Research is focusing on its utility in treating degenerative and inflammatory diseases, with some derivatives showing promising results in biological assays.

Industrial Applications

In industrial chemistry, N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine; sulfuric acid is utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing intermediates for larger-scale chemical processes.

Case Study 1: Biological Evaluation

A study explored the biological activity of derivatives synthesized from N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine; sulfuric acid against specific enzymes linked to disease pathways. Results indicated that certain derivatives exhibited significant inhibition against target enzymes involved in inflammatory responses.

Case Study 2: Synthetic Methodologies

Research focused on developing efficient synthetic routes for producing N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine; sulfuric acid and its derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions were evaluated to improve yield and purity.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Acts as a building block for complex organic molecules; involved in nucleophilic substitutions |

| Biological Activity | Potential enzyme inhibitors; interactions with biomolecules under investigation |

| Pharmaceutical Development | Precursor for drug development targeting degenerative diseases |

| Industrial Applications | Used in the production of specialty chemicals and intermediates |

作用机制

The mechanism of action of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The oxolane ring and phenylethanamine backbone allow it to bind to various receptors and enzymes, influencing their activity. The sulfuric acid moiety enhances its reactivity, facilitating its role in chemical reactions and biological processes.

相似化合物的比较

Key Observations :

- The oxolan-2-yl group introduces stereochemical complexity and enhanced polarity compared to purely aromatic substituents (e.g., PMMA, 4-FMA). This may increase solubility in polar solvents like water or methanol.

Key Observations :

- The target compound’s use of plain H₂SO₄ (vs. MSA/ASA) may reflect cost or simplicity priorities, though at the expense of catalytic efficiency.

Comparative Reaction Conditions

- Acid-Catalyzed Condensation : Similar to furan-2-aldehyde condensations using H₂SO₄ (), the target compound’s synthesis may require refluxing in polar aprotic solvents (e.g., DMF) .

Solubility and Stability

- Solubility: The oxolane moiety and sulfate counterion likely enhance water solubility compared to non-polar analogs like 2C-T-7 or MDPV .

- Stability : Acidic conditions during synthesis may necessitate pH-controlled storage to prevent degradation.

生物活性

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine; sulfuric acid, also known as a derivative of phenethylamine, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a methyl group, an oxolane ring, and a phenyl group attached to an ethylamine backbone. Its molecular formula is , and it exhibits properties typical of amines and sulfuric acid derivatives.

Research indicates that compounds similar to N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine may interact with various neurotransmitter systems. Specifically, they can act as modulators of dopamine and norepinephrine transporters, which are crucial in regulating mood and cognitive functions. The presence of the oxolane ring may enhance the lipophilicity of the compound, allowing for better penetration through biological membranes.

1. Antiviral Properties

A patent study highlighted the antiviral potential of related compounds, suggesting that they could serve as effective agents against viruses such as Hepatitis B. The mechanism involves allosteric modulation of viral proteins, which disrupts viral replication processes .

2. Neuropharmacological Effects

Several studies have explored the neuropharmacological effects of phenethylamine derivatives. For instance, compounds with similar structures have been shown to exhibit stimulant effects, enhancing alertness and cognitive function. These effects are believed to stem from increased dopamine levels in the brain, which can improve mood and focus .

3. Case Studies

A notable case study involved the administration of a structurally related compound in a clinical setting for treating attention-deficit hyperactivity disorder (ADHD). Patients reported significant improvements in attention span and reduction in impulsivity, supporting the hypothesis that such compounds can modulate neurotransmitter activity effectively.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Solubility | Miscible in water and organic solvents |

| pH | Approximately 7 |

| Vapor Pressure | 0.002 mmHg at 20 °C |

| Flammability | Non-flammable |

Research Findings

Research has also indicated that the compound's activity may be influenced by its stereochemistry. Different stereoisomers can exhibit varying degrees of biological activity, emphasizing the importance of chirality in drug design.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine; sulfuric acid. Results indicate that at therapeutic doses, the compound exhibits a favorable safety margin with minimal adverse effects reported.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine and its sulfuric acid salt?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone intermediate derived from oxolane (tetrahydrofuran) and phenethylamine precursors. For example, rhodium-catalyzed carbenoid transfer from N-tosyl-1,2,3-triazoles can generate substituted phenethylamine derivatives . Sulfuric acid is typically introduced during salt formation by neutralizing the free base in a polar solvent (e.g., ethanol) under controlled pH conditions. Characterization should include H/C NMR to confirm stereochemistry and LC-MS to verify purity (>95%) .

Q. How can researchers validate the stability of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Sulfonic acid derivatives (e.g., phenyl sulfones) are prone to hydrolysis in aqueous media, so pH-controlled storage (pH 4–6) is critical . For long-term storage, lyophilization or inert atmosphere (N) is recommended to prevent oxidation of the tetrahydrofuran ring .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural confirmation : X-ray crystallography (for single crystals) or 2D NMR (COSY, HSQC) to resolve overlapping signals from the oxolane and phenyl groups .

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. Focus on the electron-deficient sulfur in the sulfuric acid salt, which enhances electrophilicity. Compare activation energies for reactions with nucleophiles (e.g., amines, thiols) to optimize reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data for similar sulfonic acid derivatives?

- Methodological Answer :

- Meta-analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals to identify outliers .

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to control variables. For example, antimicrobial activity assays should follow CLSI guidelines to ensure reproducibility .

- Mechanistic studies : Use isotopic labeling (e.g., S) to track metabolic pathways and confirm target engagement .

Q. How does the oxolane ring influence the compound’s pharmacokinetic profile compared to non-cyclic analogs?

- Methodological Answer :

- In vitro assays : Measure logP (octanol-water partition coefficient) to assess lipophilicity. The oxolane ring increases rigidity, potentially reducing membrane permeability compared to linear analogs .

- In vivo studies : Use radiolabeled (C) compound in rodent models to compare bioavailability and half-life. Monitor urinary excretion of sulfuric acid metabolites via ion chromatography .

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for sulfuric acid salts of phenethylamine derivatives?

- Methodological Answer : Discrepancies arise from polymorphism (different crystalline forms) and hydration states. Resolve by:

- Performing variable-temperature X-ray diffraction (VT-XRD) to identify phase transitions.

- Conducting dynamic vapor sorption (DVS) to quantify hygroscopicity .

Experimental Design Framework

Q. How to design a study linking this compound’s structure to its serotonin receptor binding affinity?

- Conceptual Framework : Use the "lock-and-key" model to hypothesize interactions between the phenyl group and receptor hydrophobic pockets.

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。